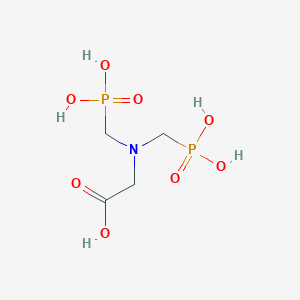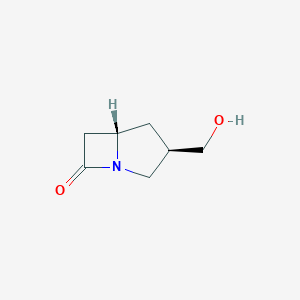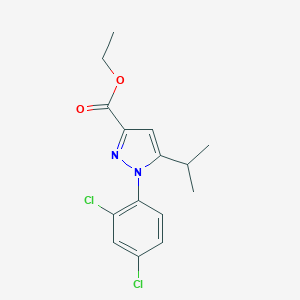
Glyphosine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Glyphosine kann durch verschiedene Verfahren synthetisiert werden:
Phosphortrichlorid-Methode: Dies beinhaltet die Reaktion von Glycin mit Formaldehyd und Phosphortrichlorid bei 110 °C.
Phosphorsäure-Methode: Glycin reagiert mit Formaldehyd und Phosphorsäure in einem sauren Medium, um this compound zu bilden.
Chlormethylphosphonsäure-Methode: Glycin unterzieht sich einer Methylphosphonierung mit Chlormethylphosphonsäure.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel nach der Phosphortrichlorid-Methode aufgrund ihrer Effizienz und Ausbeute. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationreaktionen eingehen, obwohl diese in seinen typischen Anwendungen weniger verbreitet sind.
Reduktion: Reduktionsreaktionen sind ebenfalls nicht typischerweise mit this compound verbunden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an seinen Phosphonomethylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Selten mit this compound verwendet.
Reduktionsmittel: Normalerweise nicht verwendet.
Substitutionsreagenzien: Verschiedene Phosphonomethylierungsmittel können unter kontrollierten Bedingungen verwendet werden.
Hauptprodukte: Das Hauptprodukt von this compound-Reaktionen ist oft die Verbindung selbst, da sie so konzipiert ist, dass sie stabil und effektiv in ihrer Rolle als Pflanzenwachstumsregulator ist .
Wissenschaftliche Forschungsanwendungen
Glyphosine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Chelatbildner und bei der Untersuchung der Phosphonatchemie verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Pflanzenphysiologie und die Wachstumsregulierung.
Medizin: Begrenzte Anwendungen, hauptsächlich in der Forschung an Phosphonatverbindungen.
Industrie: Weit verbreitet in der Landwirtschaft, um den Ernteertrag und die Qualität zu verbessern.
5. Wirkmechanismus
This compound wirkt, indem es bestimmte Enzyme in Pflanzen hemmt, insbesondere solche, die an der Umwandlung von Saccharose beteiligt sind. Dies führt zu einer Anreicherung von Saccharose in der Pflanze, was ihr Wachstum und ihre Reifung verbessert. Die Verbindung stimuliert die Produktion von Ethylen, das die Reifung fördert und den Zuckergehalt in den Kulturen erhöht .
Ähnliche Verbindungen:
Glyphosat: Eine weitere Phosphonatverbindung, die als Herbizid verwendet wird.
Aminomethylphosphonsäure: Ein Abbauprodukt von Glyphosat mit ähnlichen Eigenschaften.
Nitrilotriessigsäure: Ein Chelatbildner mit strukturellen Ähnlichkeiten.
Einzigartigkeit: this compound ist einzigartig in seiner Doppelfunktion als Wachstumsregulator und potentieller Korrosionsinhibitor. Seine spezifische Wirkung auf Saccharose-Umwandlungsenzyme unterscheidet es von anderen Phosphonatverbindungen .
Wirkmechanismus
Glyphosine works by inhibiting certain enzymes in plants, particularly those involved in the conversion of sucrose. This leads to an accumulation of sucrose in the plant, enhancing its growth and maturation. The compound stimulates the production of ethylene, which promotes ripening and increases sugar content in crops .
Vergleich Mit ähnlichen Verbindungen
Glyphosate: Another phosphonate compound used as a herbicide.
Aminomethylphosphonic Acid: A breakdown product of glyphosate with similar properties.
Nitrilotriacetic Acid: A chelating agent with structural similarities.
Uniqueness: Glyphosine is unique in its dual role as a growth regulator and a potential corrosion inhibitor. Its specific action on sucrose conversion enzymes sets it apart from other phosphonate compounds .
Eigenschaften
IUPAC Name |
2-[bis(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO8P2/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDYFKENBXUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044557 | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-99-8 | |
| Record name | Polaris | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyphosine [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-bis(phosphonomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glyphosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYPHOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U96121SKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Yes, glyphosine can impact phenylalanine ammonia-lyase (PAL) activity, a key enzyme in the phenylpropanoid pathway responsible for phenolic compound synthesis. Studies on soybean seedlings show that this compound application can increase extractable PAL activity, leading to elevated levels of hydroxyphenolic compounds and alterations in anthocyanin content. These effects differ from those observed with glyphosate, indicating distinct mechanisms of action. []
ANone: this compound has a molecular formula of C4H9NO8P2 and a molecular weight of 263.09 g/mol.
ANone: Yes, various spectroscopic techniques are employed for this compound characterization, including:* Fourier-transform infrared spectroscopy (FTIR): FTIR helps identify functional groups and bond vibrations in this compound, providing structural information. [, , ]* Terahertz time-domain spectroscopy (THz-TDS): THz-TDS offers a unique fingerprint spectrum for this compound, allowing for its identification and differentiation from other plant growth regulators. [, ]* Nuclear magnetic resonance (NMR): NMR provides detailed structural information about this compound, including the arrangement of atoms and their connectivity.
ANone: Research shows that this compound can be successfully intercalated into layered double hydroxides (LDHs). When incorporated into low-density polyethylene (LDPE) films, these MgAl-GLYP-LDHs enhance infrared absorption, particularly in the 9–11 μm range, making them potentially useful for agricultural plastic films. []
ANone: While this compound itself is not known for its catalytic activity, recent research explores its potential as an ancillary and anchoring ligand in water oxidation catalysts. Studies focus on molecular and heterogenized Cp*Ir complexes incorporating glyphosate and this compound, investigating their activity and efficiency in catalyzing water oxidation reactions. [, ]
ANone: Yes, computational chemistry plays a role in understanding this compound's properties. Density Functional Theory (DFT) calculations have been used to optimize the geometry of this compound, analyze its electronic structure, and calculate its vibrational frequencies. These calculations help interpret experimental spectroscopic data and provide insights into the molecule's behavior. []
ANone: Molecular docking simulations have been employed to investigate how this compound interacts with the binding groove of MHC class II molecules, specifically I-Ag7. This research aims to understand how this compound might influence antigen presentation and modulate T cell responses, potentially offering insights into its therapeutic applications in autoimmune diseases like type 1 diabetes. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)
![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)



